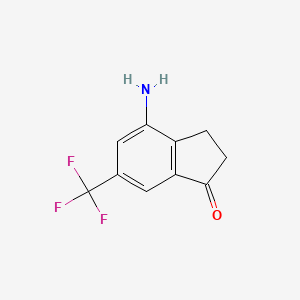
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, fluoro, and iodo groups
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows for unique reactivity patterns, including electrophilic and nucleophilic substitutions. The pathways involved in its reactions are influenced by the electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-3-chloropropane: Used in the preparation of active pharmaceutical ingredients.
1-Bromo-3-phenylpropane: Used in the synthesis of antibacterial agents.
The uniqueness of this compound lies in its combination of bromopropyl, fluoro, and iodo substituents, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C9H9BrFI |
|---|---|
Molecular Weight |
342.97 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
InChI Key |
JYEBHOHEMACOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)I)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


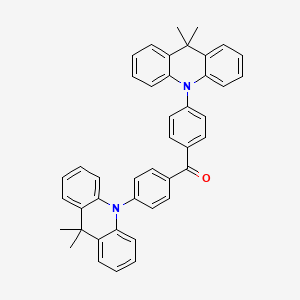

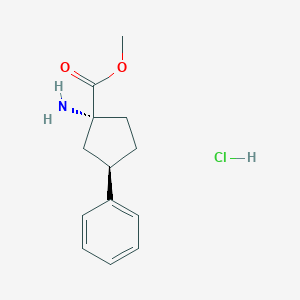
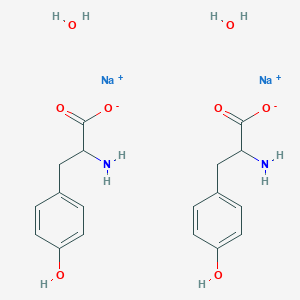
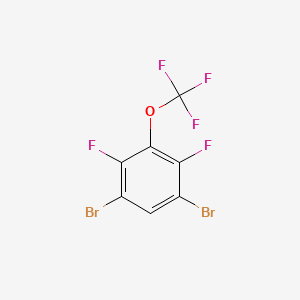
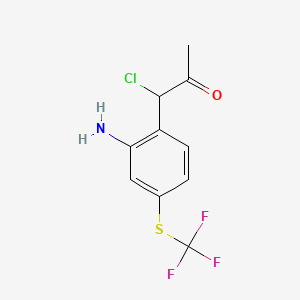


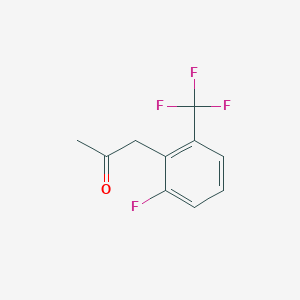


![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
